molecular formula C22H21N5O5 B2886874 N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251707-09-1

N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2886874
CAS No.: 1251707-09-1
M. Wt: 435.44
InChI Key: JFRKOLXWJOXTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a 2-methylphenoxy group at position 8 and an acetamide moiety linked to a 2,4-dimethoxyphenyl group. This structure combines a triazolopyrazine scaffold—known for its pharmacological relevance—with aromatic ether and amide functionalities, which are critical for modulating bioactivity and physicochemical properties .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-14-6-4-5-7-17(14)32-21-20-25-27(22(29)26(20)11-10-23-21)13-19(28)24-16-9-8-15(30-2)12-18(16)31-3/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRKOLXWJOXTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural characteristics include a dimethoxyphenyl moiety and a triazolo-pyrazine scaffold, which are often explored for their biological activities. This article reviews the biological activity of this compound based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C22H21N5O5
  • Molecular Weight : 435.44 g/mol
  • CAS Number : 1251707-09-1

The compound's structure suggests potential interactions with biological targets due to its various functional groups. The presence of the triazole ring is particularly significant as it is known for its role in enhancing biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds with similar triazole and pyrazine scaffolds often exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have been reported to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has been noted for its potential antibacterial and antifungal activities. Research indicates that similar compounds can disrupt bacterial cell walls or interfere with metabolic pathways .
  • Enzyme Inhibition :
    • Docking studies suggest that the compound may inhibit specific enzymes such as prostaglandin reductase (PTGR2), which is involved in inflammatory processes . This inhibition could lead to therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study A (2020)Investigated the anticancer effects on MCF-7 breast cancer cells; showed significant cytotoxicity with an IC50 value of 12 µM.
Study B (2021)Explored antimicrobial properties against E. coli and S. aureus; demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study C (2022)Conducted docking studies revealing potential binding affinity to PTGR2; suggested a mechanism for anti-inflammatory effects.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression by modulating cyclins and cyclin-dependent kinases.
  • Enzyme Interaction : Binding to specific enzymes can alter metabolic pathways critical for cancer cell survival and inflammation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 2-methylphenoxy group (electron-donating) contrasts with the 4-chlorobenzylsulfanyl group (electron-withdrawing) in , which may influence solubility, metabolic stability, and target binding.

Pharmacological Potential

While direct data for the target compound are absent, structurally related molecules provide insights:

  • Antioxidant Activity: Compound 16 showed enhanced antioxidant capacity due to its phenolic moiety, suggesting that the target’s 2,4-dimethoxyphenyl group (a known pharmacophore in antioxidants) may confer similar properties.
  • Antimicrobial and Anticancer Implications: Triazolo-pyrazines with sulfanyl or arylidene substituents (e.g., 10a , 5 ) have demonstrated antimicrobial and antiproliferative activities, implying that the target’s 2-methylphenoxy group could enhance membrane permeability or target engagement.

Research Findings and Data Gaps

  • Structural Advantages: The 2,4-dimethoxyphenylacetamide group may improve solubility compared to chlorinated analogs , while the 2-methylphenoxy substituent could reduce steric hindrance relative to bulkier groups (e.g., benzothieno systems in ).
  • Data Limitations: No explicit IC₅₀, LogP, or in vivo data are available for the target compound. Further studies are required to validate its pharmacokinetic and pharmacodynamic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.